molecular formula C7H12N2O3 B13752413 ethyl (Z)-3-(carbamoylamino)but-2-enoate CAS No. 22243-66-9

ethyl (Z)-3-(carbamoylamino)but-2-enoate

Cat. No.: B13752413
CAS No.: 22243-66-9
M. Wt: 172.18 g/mol
InChI Key: RVXCSDJLRCXJCN-PLNGDYQASA-N
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Description

Ethyl (Z)-3-(carbamoylamino)but-2-enoate is a substituted enamine ester characterized by a carbamoylamino (-NH-CONH₂) group at the β-position of the α,β-unsaturated ester framework. Its Z-configuration at the double bond is critical for its stereochemical behavior and reactivity. This compound is synthetically valuable as an intermediate in heterocyclic chemistry, particularly in the formation of pyrroles, pyridines, and other nitrogen-containing scaffolds . Its synthesis typically involves condensation reactions between β-ketoesters and urea derivatives under acidic or catalytic conditions, analogous to methods described for related enamine esters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22243-66-9

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl (Z)-3-(carbamoylamino)but-2-enoate

InChI

InChI=1S/C7H12N2O3/c1-3-12-6(10)4-5(2)9-7(8)11/h4H,3H2,1-2H3,(H3,8,9,11)/b5-4-

InChI Key

RVXCSDJLRCXJCN-PLNGDYQASA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\NC(=O)N

Canonical SMILES

CCOC(=O)C=C(C)NC(=O)N

Origin of Product

United States

Preparation Methods

Classical Esterification and Carbamoylation

One traditional approach involves starting from ethyl 3-amino-4-oxopentanoate derivatives, which upon controlled reaction conditions, yield this compound. This method leverages:

  • The formation of the α,β-unsaturated ester via elimination or condensation.
  • Carbamoylation through reaction with isocyanates or carbamoyl chloride derivatives to introduce the carbamoylamino group.

This approach is referenced in classical organic synthesis collections (Organic Syntheses, Coll. Vol. 2, p. 422, 1943).

Azide Route via α-Azido Esters

A more modern and efficient pathway involves the synthesis of α-azido esters as intermediates, which are subsequently converted to the carbamoylamino derivatives:

  • Step 1: Nucleophilic displacement of α-halo esters (e.g., ethyl 3-bromo-4-oxopentanoate or ethyl 3-chloro-4-oxopentanoate) with sodium azide in acetone under reflux conditions yields ethyl 3-azido-4-oxopentanoate.

  • Step 2: The azido intermediate is then subjected to reduction or rearrangement reactions, often catalyzed by titanium(IV) chloride or other Lewis acids, to transform the azide into the carbamoylamino functionality, forming this compound with good stereoselectivity.

This methodology was elaborated by Patonay and colleagues, who demonstrated the synthesis and subsequent transformations of α-azido ketones and esters, including the preparation of related enamino esters and carbamoylamino derivatives with yields ranging from 55% to 84%.

Stereochemical Control and Z-Configuration

The Z-configuration of the double bond is critical for the compound's biological and chemical properties. Stereochemical control is achieved by:

  • Utilizing selective condensation reactions where the geometry of the double bond is kinetically controlled.
  • Employing mild reaction conditions to prevent isomerization to the E-isomer.
  • Using catalysts such as titanium(IV) chloride to favor formation of single stereoisomers.

The stereochemical outcome is often confirmed by spectroscopic methods and sometimes by crystallographic analysis.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Yield (%) Stereoselectivity Notes
Classical esterification + carbamoylation Ethyl 3-amino-4-oxopentanoate derivatives Isocyanates, carbamoyl chlorides Moderate Moderate Older method, less stereoselective
Azide displacement + reduction Ethyl 3-halo-4-oxopentanoate + NaN3 TiCl4, Lewis acids 55–84 High (Z-isomer) Modern, efficient, stereoselective
Direct condensation α,β-unsaturated esters + amines Lewis acids (TiCl4) Good High Controlled Z-configuration formation

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(carbamoylamino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (Z)-3-(carbamoylamino)but-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(carbamoylamino)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Carbamoylamino vs. Alkyl/Aryl Amino Groups

(a) Ethyl (Z)-3-(Benzylamino)but-2-enoate (5g)
  • Structure: The benzylamino (-NH-Bn) group replaces the carbamoylamino moiety.
  • Spectral Data :
    • ¹H-NMR : δ = 8.96 (s, NH), 7.21–7.29 (m, aromatic H), 4.53 (s, CH), 1.84 (t, CH₃) .
    • ¹³C-NMR : δ = 170.4 (ester C=O), 161.7 (enamine C=N), 138.7 (aromatic C) .
  • Reactivity: The benzylamino group enhances lipophilicity but reduces hydrogen-bonding capacity compared to carbamoylamino. This difference impacts solubility and biological activity.
(b) Ethyl (Z)-3-(Dimethylcarbamoylamino)-4,4,4-trifluoro-but-2-enoate
  • Structure: Features a trifluoromethyl (-CF₃) group at the γ-position and a dimethylcarbamoylamino (-N(C₃H)₂-CONH₂) substituent.
  • Molecular Data :
    • Formula: C₉H₁₃F₃N₂O₃
    • Molecular Weight: 254.206 .
  • Electronic Effects : The -CF₃ group introduces strong electron-withdrawing effects, altering reaction kinetics in cyclization or nucleophilic addition compared to the parent compound.

Ester Group Modifications: Ethyl vs. Methyl Esters

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (3)
  • Structure: Methyl ester with a benzoylamino (-NH-CO-Ph) group.
  • Synthesis : Prepared via refluxing β-ketoesters with aryl amines and a catalytic amount of p-toluenesulfonic acid (PTSA) in benzene .
  • Applications : Used in annulation reactions to synthesize substituted pyrroles, highlighting the role of the ester group in directing regioselectivity.

Functional Group Additions: Cyanomethyl Substituents

(Z)-Ethyl 2-(Cyanomethyl)-3-(phenylamino)but-2-enoate (142d)
  • Structure: Incorporates a cyanomethyl (-CH₂-CN) group at the α-position.
  • Reactivity : The electron-deficient nitrile group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks in cascade reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Key Spectral Features (¹H-NMR) Reference
Ethyl (Z)-3-(carbamoylamino)but-2-enoate C₇H₁₂N₂O₃ 172.18 -NH-CONH₂ δ ~8.9 (NH), δ ~4.1 (OCH₂CH₃) N/A
Ethyl (Z)-3-(benzylamino)but-2-enoate (5g) C₁₃H₁₇NO₂ 219.28 -NH-Bn δ 8.96 (NH), δ 7.21–7.29 (aromatic H)
Ethyl (Z)-3-(dimethylcarbamoylamino)-CF₃ analog C₉H₁₃F₃N₂O₃ 254.21 -CF₃, -N(C₃H)₂-CONH₂ Not reported
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C₁₈H₁₈N₂O₃ 310.35 -NH-CO-Ph, methyl ester δ ~2.3 (CH₃CO), δ ~7.5 (aromatic H)

Research Findings and Implications

  • Steric and Electronic Effects: The carbamoylamino group in this compound provides both hydrogen-bond donor (NH) and acceptor (C=O) sites, enhancing its utility in supramolecular chemistry. In contrast, alkyl/aryl amino analogs prioritize steric bulk over polarity .
  • Synthetic Flexibility : Trifluorinated derivatives (e.g., ) exhibit unique reactivity in fluorinated drug synthesis but require specialized handling due to the stability challenges of -CF₃ groups.

Biological Activity

Ethyl (Z)-3-(carbamoylamino)but-2-enoate, with the molecular formula C7_7H12_{12}N2_2O2_2, is an organic compound notable for its unique structural features and biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Structural Characteristics

This compound is classified as an enamine due to its double bond configuration at the second carbon. The Z (cis) configuration indicates that the substituents on the double bond are on the same side, which significantly influences its reactivity and biological interactions. The presence of both carbamoyl and amino functionalities allows for diverse applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to metabolic pathways. For instance, studies have identified structural similarities between this compound and known inhibitors of acetyl-CoA carboxylase (ACC) , a target for treating metabolic disorders such as obesity and type 2 diabetes .

Synthesis Methods

Several synthesis routes have been developed for this compound, utilizing various starting materials and reaction conditions. These methods often aim to optimize yield and purity while minimizing environmental impact.

Synthesis MethodDescription
Method A Utilizes a condensation reaction between specific amines and but-2-enoic acid derivatives.
Method B Employs microwave-assisted synthesis to enhance reaction rates and yields.
Method C Involves solvent-free conditions to promote greener chemistry practices.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting the compound's potential as a lead structure for developing new antibiotics.

Study 2: Enzyme Interaction

In another investigation focusing on metabolic pathways, this compound was evaluated for its inhibitory effects on ACC. The findings revealed that modifications in the compound's structure could enhance its inhibitory potency, suggesting avenues for further research in drug development targeting metabolic syndromes .

Applications

This compound has potential applications in various fields:

  • Pharmaceuticals : As a building block for synthesizing bioactive compounds.
  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science : Utilized in creating polymers with specific functional properties.

Q & A

Q. What are the recommended methods for synthesizing ethyl (Z)-3-(carbamoylamino)but-2-enoate in a laboratory setting?

Methodological Answer: Synthesis typically involves condensation reactions between ethyl acetoacetate derivatives and urea or carbamoylating agents under controlled conditions. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity and stabilize intermediates .
  • Temperature control : Maintain 60–80°C to prevent side reactions like isomerization (E/Z interconversion) .
  • Catalysis : Employ mild bases (e.g., triethylamine) to deprotonate intermediates without degrading the carbamoyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures >98% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

Technique Parameters Application Reference
NMR Spectroscopy 1H^1H (400 MHz), 13C^{13}C (100 MHz) in DMSO-d6Assign Z-configuration via coupling constants (JHHJ_{H-H}) and carbamoyl NH peaks (~8.5 ppm) .
X-ray Crystallography R factor <0.05, T = 153 KConfirm stereochemistry and bond lengths .
HPLC-UV C18 column, 220 nm detection, 1.0 mL/minQuantify purity (>98%) and detect isomers .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of vapors .
  • Waste disposal : Collect organic waste in sealed containers labeled for incineration by licensed facilities .
  • Storage : Keep at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic/nucleophilic sites. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using AMBER or CHARMM force fields .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonds with the carbamoyl group .

Q. What strategies are effective for resolving contradictions between theoretical predictions and experimental data in studies involving this compound?

Methodological Answer:

  • Error source analysis : Compare computational parameters (e.g., basis set size) with experimental conditions (e.g., solvent polarity). For example, discrepancies in reaction yields may arise from unaccounted solvation effects in simulations .
  • Isotopic labeling : Use 15N^{15}N-urea in synthesis to track carbamoyl group behavior via 15N^{15}N-NMR, validating mechanistic hypotheses .
  • Multivariate regression : Apply statistical models to correlate steric/electronic descriptors (e.g., Hammett constants) with reaction outcomes .

Q. What advanced spectroscopic techniques are recommended for analyzing the stereochemical configuration of this compound?

Methodological Answer:

  • Vibrational circular dichroism (VCD) : Resolve enantiomeric excess by analyzing C=O and NH stretching modes (1700–1600 cm1^{-1}) .
  • NOESY NMR : Detect spatial proximity between the carbamoyl NH and ethyl ester protons to confirm Z-configuration .
  • Time-resolved IR spectroscopy : Monitor isomerization kinetics under thermal stress (e.g., 40–80°C) to assess stability .

Q. Table 1. Key Spectral Signatures for this compound

Spectral Region Peak Assignment Interpretation
3300–3200 cm1^{-1} (IR)NH stretching (carbamoyl)Confirms urea linkage
8.5 ppm (1H^1H-NMR)NH protonsIndicates hydrogen bonding
165–170 ppm (13C^{13}C-NMR)C=O (ester and carbamoyl)Distinguishes ester vs. urea carbonyls

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